

Comparative Toxicity Analysis: Haloxyfop-P-methyl vs. its S-enantiomer

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Compound of Interest

Compound Name: *haloxyfop-P-methyl*

Cat. No.: *B057761*

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A comprehensive guide for researchers and drug development professionals on the enantioselective toxicity of the herbicide haloxyfop, presenting key experimental data, detailed methodologies, and mechanistic insights.

Haloxyfop, a widely used post-emergence herbicide for controlling grass weeds, exists as a chiral compound with two enantiomeric forms: the herbicidally active R-enantiomer (haloxyfop-P) and the S-enantiomer. Initially marketed as a racemic mixture, the product was later refined to an enantiopure formulation, **haloxyfop-P-methyl**, which contains a high concentration of the R-enantiomer. This guide provides a detailed comparison of the toxicity of **haloxyfop-P-methyl** and its S-enantiomer, supported by experimental data, to aid in risk assessment and further research.

A critical factor in the comparative toxicology of these enantiomers is the rapid in vivo and environmental conversion of the S-enantiomer to the herbicidally active and more stable R-enantiomer. This chiral inversion has significant implications for the toxicological profile of the racemic mixture, as the effects observed are predominantly attributable to the R-enantiomer.

Mammalian Toxicity

The acute oral toxicity of **haloxyfop-P-methyl** and the racemic mixture of haloxyfop has been evaluated in mammalian models, primarily rats and mice. The data, summarized in the table below, indicates moderate acute toxicity for both forms.

Compound	Species	Sex	LD50 (mg/kg bw)	Reference
Haloxyfop-P-methyl	Rat	Male	300	[1]
	Female	623	[1] [2]	
	Mouse	Male & Female	707	
Racemic Haloxyfop-methyl	Rat	Male	393	[3]
Racemic Haloxyfop (acid)	Rat	Male	337-340	[2]
	Female	545-550	[2]	

Chronic toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs) based on various endpoints, including liver and kidney damage. For racemic haloxyfop, a 2-year study in mice identified a NOAEL of 0.03 mg/kg bw/day based on liver tumors[\[2\]](#). In rats, doses of 100 mg/kg/day of haloxyfop-methyl resulted in kidney damage[\[3\]](#).

Due to the rapid conversion of the S-enantiomer to the R-enantiomer in mammalian systems, specific toxicity studies on the S-enantiomer are limited. The existing data on the racemic mixture is considered a robust indicator of the toxicity of haloxyfop exposure, as the S-form does not persist in the body[\[4\]](#)[\[5\]](#).

Aquatic Toxicity

The toxicity of **haloxyfop-P-methyl** and its racemic form to aquatic organisms has been assessed in fish and invertebrates like Daphnia. The results indicate that **haloxyfop-P-methyl** can be highly toxic to fish.

Compound	Species	Exposure Duration	LC50 (mg/L)	Reference
Haloxyfop-P-methyl	Rainbow trout (Oncorhynchus mykiss)	96 hours	0.7	[6]
Bluegill sunfish (Lepomis macrochirus)	96 hours	-		
Racemic Haloxyfop-methyl	Fish (general)	-	96 to >1000	[3][7]
Racemic Haloxyfop-ethoxyethyl	Fathead minnow (Pimephales promelas)	96 hours	0.54	[3][8]
Bluegill sunfish (Lepomis macrochirus)	96 hours	0.28	[3][8]	
Rainbow trout (Oncorhynchus mykiss)	96 hours	1.8	[3][8]	
Daphnia magna	48 hours	4.64	[3][8]	

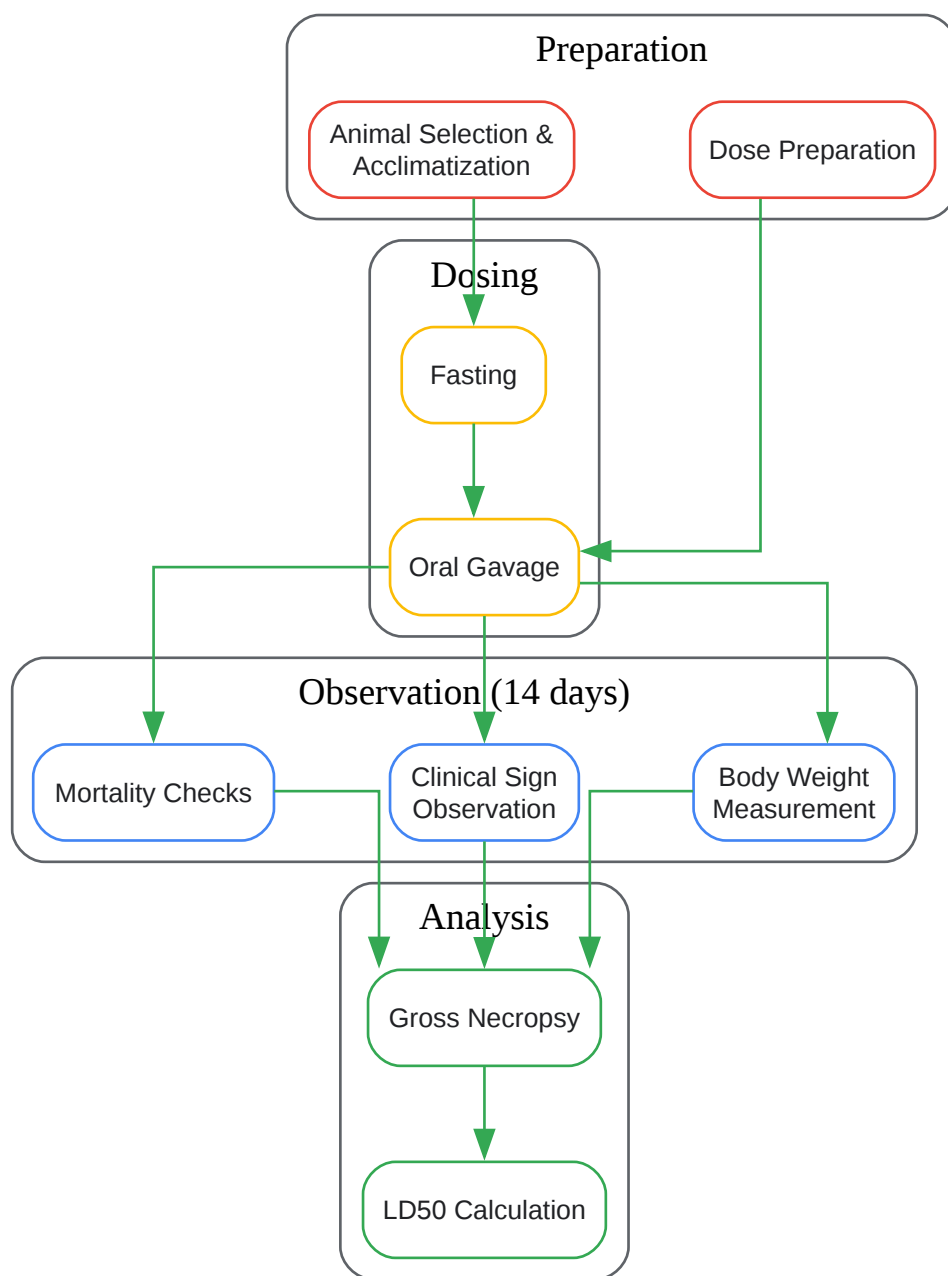
Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guidelines 401, 420, 423)

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose.

- **Test Animals:** Typically, young adult rats or mice of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions before the study.
- **Housing and Feeding:** Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and drinking water. A fasting period is required before administration of the test substance.
- **Dose Administration:** The test substance is administered by gavage using a stomach tube. The volume administered is based on the animal's body weight.
- **Dose Levels:** A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is often employed to minimize the number of animals used. The results from one step determine the dose for the next.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any treatment-related abnormalities.
- **Data Analysis:** The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated using appropriate statistical methods.



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Generalized workflow for an acute oral toxicity study.

Aquatic Toxicity Testing (Based on OECD Guideline 203)

Aquatic toxicity tests assess the potential hazard of a substance to aquatic organisms.

- **Test Organisms:** Standardized species such as rainbow trout (*Oncorhynchus mykiss*) or *Daphnia magna* are used.

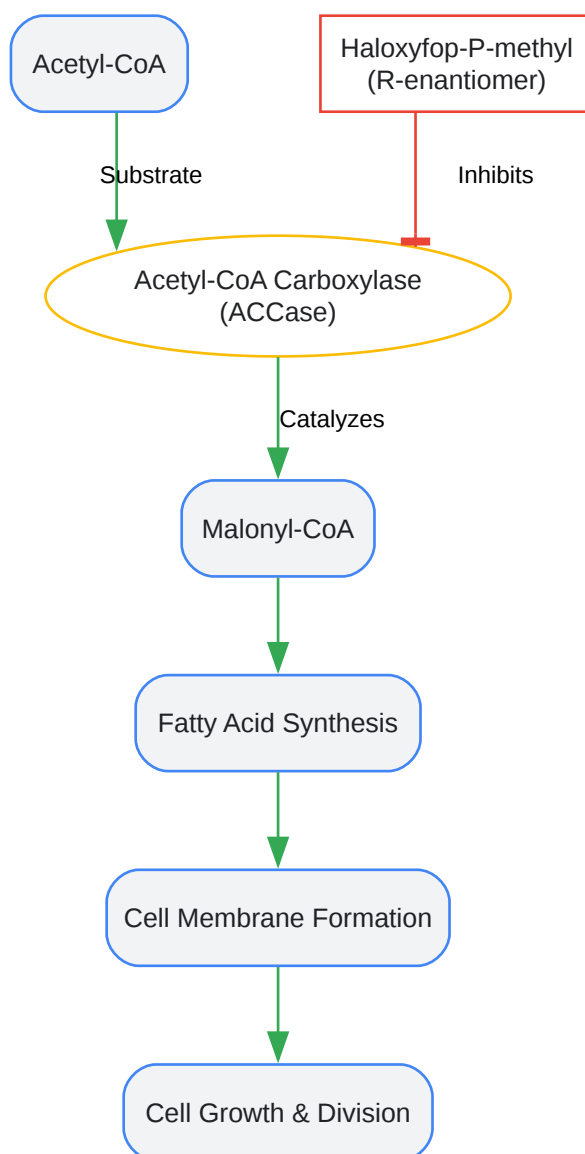
- **Test Conditions:** Tests are conducted in a controlled environment with specific water quality parameters (temperature, pH, dissolved oxygen).
- **Exposure:** Organisms are exposed to a range of concentrations of the test substance in the water for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia).
- **Observations:** Mortality and other sublethal effects (e.g., immobilization in Daphnia) are recorded at regular intervals.
- **Data Analysis:** The LC50 (the concentration estimated to be lethal to 50% of the test organisms) is determined.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mechanism of action for haloxyfop's herbicidal activity and a key consideration in its toxicity is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase)[9]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.

In susceptible grass species, haloxyfop binds to the carboxyltransferase (CT) domain of ACCase, blocking the conversion of acetyl-CoA to malonyl-CoA. This disruption of fatty acid synthesis leads to a cessation of growth and eventual cell death. Broadleaf plants are generally tolerant to haloxyfop because they possess a form of ACCase that is not sensitive to this herbicide.

While this mechanism is specific to plants, the potential for off-target effects on ACCase or other metabolic pathways in non-target organisms is a key area of toxicological investigation. Studies have shown that haloxyfop can induce oxidative stress and affect glucose metabolism in non-target organisms[10][11].



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Inhibition of Acetyl-CoA Carboxylase by **Haloxyp-P-methyl**.

Conclusion

The toxicity of haloxyp is primarily driven by its R-enantiomer, haloxyp-P. The rapid conversion of the S-enantiomer to the R-enantiomer in mammals means that the toxicity of the racemic mixture is a reliable proxy for the toxicity of haloxyp exposure in these species.

Haloxyp-P-methyl exhibits moderate acute oral toxicity in mammals and can be highly toxic to aquatic organisms. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. Further research into the enantioselective toxicity in non-

mammalian species, where chiral inversion may not occur, would provide a more complete understanding of its environmental risk profile.

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